N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine;dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(7-cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2.2ClH/c1-20-9-13(18-19-20)4-5-17-8-11-6-14(12-2-3-12)16-15(7-11)21-10-22-16;;/h6-7,9,12,17H,2-5,8,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFIRYMRBAYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCNCC2=CC(=C3C(=C2)OCO3)C4CC4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine; dihydrochloride (CAS Number: 2418678-88-1) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its pharmacokinetic properties.
Chemical Structure and Properties
The compound has the following molecular characteristics:
The biological activity of N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine; dihydrochloride is primarily attributed to its interaction with specific biological targets. The benzodioxole moiety is known for its role in modulating various biological pathways, including those related to neurotransmission and antimicrobial activity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown that it can inhibit the growth of several Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The compound's efficacy against ESKAPE pathogens—known for their multidrug resistance—highlights its potential as a therapeutic agent .
Efficacy and Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
-
Antibacterial Studies :
- In a study assessing the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine; dihydrochloride demonstrated minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics like ciprofloxacin .
-
Antifungal Activity :
- The compound also showed promising antifungal activity against Candida albicans in preliminary assays, suggesting a broad spectrum of antimicrobial action .
- Cytotoxicity Assays :
Pharmacokinetics
Understanding the pharmacokinetic profile of N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine; dihydrochloride is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : Rapid absorption in biological systems.
- Distribution : High tissue distribution due to lipophilicity from the cyclopropyl and benzodioxole groups.
- Metabolism : Metabolized primarily in the liver with potential active metabolites contributing to its bioactivity.
- Excretion : Primarily excreted via renal pathways .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential pharmacological effects. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that derivatives of benzodioxole compounds often exhibit psychoactive properties, which can be explored for therapeutic applications in mood disorders and anxiety.
Neuropharmacology
Studies have shown that compounds similar to N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine may influence neurochemical pathways. For instance, compounds with triazole moieties have been linked to neuroprotective effects and modulation of neuroinflammatory responses. This presents a promising avenue for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Antimicrobial Activity
Initial evaluations of the compound's antimicrobial properties suggest potential efficacy against various bacterial strains. The incorporation of the triazole group is known to enhance antifungal activity, which could be beneficial in the development of new antifungal agents.
Cancer Research
The unique structural features of this compound may also play a role in cancer therapeutics. Compounds that modulate signaling pathways involved in cell proliferation and apoptosis are crucial in cancer treatment strategies. Preliminary studies on similar compounds indicate potential anti-cancer properties that warrant further investigation.
Case Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry explored the impact of triazole derivatives on serotonin receptors. It was found that certain modifications to the benzodioxole structure significantly enhanced receptor affinity and selectivity, suggesting a pathway for developing antidepressants based on this compound's framework .
Case Study 2: Antimicrobial Efficacy
Research conducted at a pharmaceutical laboratory examined the antimicrobial properties of structurally related compounds. The findings indicated that derivatives exhibited significant activity against Staphylococcus aureus, highlighting the potential for further development into therapeutic agents against resistant bacterial strains .
Case Study 3: Cancer Cell Line Studies
In vitro studies reported in Cancer Research evaluated the effects of benzodioxole derivatives on various cancer cell lines. Results demonstrated that these compounds induced apoptosis in breast cancer cells, suggesting their utility as lead compounds for further development in oncology .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine;dihydrochloride, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions. For example:
Formation of the benzodioxole intermediate : Cyclopropane-functionalized benzodioxole precursors are synthesized via nucleophilic substitution or cycloaddition reactions.
Triazole incorporation : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) may be used to introduce the 1-methyltriazole moiety .
Amine functionalization : The ethanamine side chain is introduced via reductive amination or alkylation, followed by dihydrochloride salt formation .
- Optimization :
- Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Control reaction temperature (20–25°C) to minimize side reactions .
- Monitor progress via TLC (silica gel, hexane/ethyl acetate mobile phase) or HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzodioxole, triazole, and ethylamine proton environments (DMSO-d₆ or CDCl₃ as solvents) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC₅₀ values in enzyme assays vs. cell-based studies)?
- Analysis Framework :
Purity Assessment : Re-evaluate compound purity using HPLC and NMR; impurities like unreacted intermediates may skew results .
Assay Conditions : Compare buffer pH, incubation time, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
Target Selectivity : Perform kinome-wide profiling to rule off-target effects, especially given the triazole’s metal-binding potential .
- Example : If cell-based assays show lower efficacy than enzyme assays, investigate membrane permeability via logP calculations or PAMPA assays .
Q. What computational strategies are recommended for predicting the compound’s structure-activity relationship (SAR) with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The triazole’s nitrogen atoms may coordinate with catalytic metal ions .
- QSAR Modeling : Train models on analogs (e.g., benzodioxole or triazole derivatives) to predict physicochemical properties (e.g., logD, polar surface area) linked to activity .
- Validation : Cross-validate predictions with experimental IC₅₀ data and mutagenesis studies on target proteins .
Q. How can reaction kinetics be studied during the synthesis of the triazole-ethylamine moiety?
- Experimental Design :
- In Situ Monitoring : Use FT-IR to track azide and alkyne consumption during click chemistry (peaks at ~2100 cm⁻¹ for azides) .
- Kinetic Profiling : Perform time-course sampling with HPLC to determine rate constants under varying temperatures (25–60°C) and catalyst loads (e.g., CuSO₄/sodium ascorbate) .
- Data Interpretation : Apply the Arrhenius equation to calculate activation energy and optimize reaction scalability .
Key Considerations for Researchers
- Contaminant Mitigation : Residual solvents (e.g., DMF) must be removed via rotary evaporation and lyophilization to prevent interference in biological assays .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
